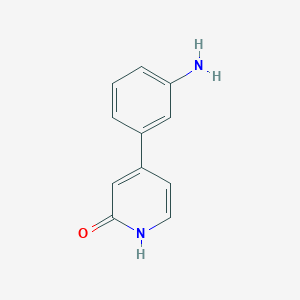

4-(3-Aminophenyl)-2-hydroxypyridine

CAS No.: 937689-28-6

Cat. No.: VC11713688

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937689-28-6 |

|---|---|

| Molecular Formula | C11H10N2O |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 4-(3-aminophenyl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C11H10N2O/c12-10-3-1-2-8(6-10)9-4-5-13-11(14)7-9/h1-7H,12H2,(H,13,14) |

| Standard InChI Key | XPSNJFZUDHITSI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N)C2=CC(=O)NC=C2 |

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC(=O)NC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(3-aminophenyl)-2-hydroxypyridine (C₁₁H₁₀N₂O) features a pyridine core with two functional groups: a hydroxyl (-OH) at position 2 and an aminophenyl (-C₆H₄NH₂) moiety at position 4. The presence of both electron-donating (amine) and electron-withdrawing (hydroxyl) groups creates a polarized electronic environment, influencing its solubility, stability, and reactivity.

Molecular Characteristics

-

Molecular Formula: C₁₁H₁₀N₂O

-

Molecular Weight: 186.22 g/mol (calculated from atomic weights).

-

SMILES Notation: OC1=NC=CC(=C1)C2=CC(=CC=C2)N.

Physicochemical Data

While experimental data for this specific compound are scarce, analogous hydroxypyridines exhibit the following properties :

| Property | Value/Range |

|---|---|

| Melting Point | ~170–180°C (estimated) |

| Water Solubility | Low (<1 mg/mL) |

| LogP (Partition Coefficient) | 1.2–1.8 (predicted) |

| pKa (Hydroxyl Group) | ~6.5–7.5 |

The hydroxyl group contributes to weak acidity, enabling salt formation under basic conditions. The aminophenyl moiety enhances solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Synthetic Methodologies

Ring-Opening and Cyclization Strategies

A common route to hydroxypyridines involves the ring-opening of furan derivatives followed by cyclization. For example, 2-amino-3-hydroxypyridine is synthesized via chlorination of furfural in aqueous medium, followed by alkaline cyclization :

Example Protocol (Adapted from Patent Data) :

-

Chlorination: Furfural (20 g) is treated with chlorine gas (37 g) at 0–10°C in water.

-

Cyclization: The intermediate is reacted with liquid alkali (pH 1.5–2) to yield the hydroxypyridine core.

-

Amination: Introduction of the 3-aminophenyl group may proceed via Ullmann coupling or Buchwald-Hartwig amination using palladium catalysts.

Purification Techniques

Crude products often require purification due to side reactions. Recrystallization from hot DMF or column chromatography (silica gel, eluent: ethyl acetate/hexane) are effective for isolating 4-(3-aminophenyl)-2-hydroxypyridine .

Functional Applications

Pharmaceutical Intermediate

The Boc-protected derivative (e.g., 5-(4-Boc-aminophenyl)-2-hydroxypyridine) serves as a precursor in drug synthesis, particularly for kinase inhibitors and antipsychotic agents . The free amine group enables conjugation with bioactive molecules, enhancing target specificity.

Coordination Chemistry

Hydroxypyridines act as ligands for transition metals. The hydroxyl and amine groups in 4-(3-aminophenyl)-2-hydroxypyridine may form stable complexes with Cu(II) or Fe(III), relevant to catalysis or materials science .

Future Research Directions

-

Synthetic Optimization: Development of one-pot methodologies to improve yield and reduce waste.

-

Biological Screening: Evaluation of antimicrobial, anticancer, and anti-inflammatory activities.

-

Environmental Impact: Studies on biodegradation pathways, informed by microbial catabolism of 4-hydroxypyridine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume